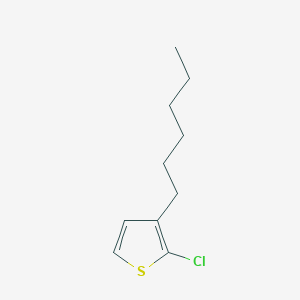

2-Chloro-3-hexylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWSVVYUCAKNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719954 | |

| Record name | 2-Chloro-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817181-75-2 | |

| Record name | 2-Chloro-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3-hexylthiophene: Synthesis, Properties, and Applications in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-hexylthiophene is a substituted thiophene derivative that serves as a critical building block in the synthesis of advanced organic electronic materials. Its unique molecular structure, featuring a chlorine atom at the 2-position and a hexyl chain at the 3-position of the thiophene ring, imparts desirable solubility and electronic properties to the resulting polymers. This guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, and applications, with a particular focus on its role in the development of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

Chemical Properties and Identification

This compound is identified by the CAS Number 817181-75-2 . A summary of its key chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 817181-75-2 |

| Molecular Formula | C₁₀H₁₅ClS |

| Molecular Weight | 202.74 g/mol |

| Boiling Point | 60 °C at 0.45 mmHg |

| Density | 1.049 g/cm³ |

| Solubility | Soluble in common organic solvents such as chloroform, chlorobenzene, and THF. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the chlorination of 3-hexylthiophene. The causality behind this experimental choice lies in the regioselectivity of electrophilic substitution on the thiophene ring, where the 2- and 5-positions are most reactive. By starting with 3-hexylthiophene, the chlorine atom is directed to the adjacent 2-position.

Experimental Protocol: Chlorination of 3-Hexylthiophene

This protocol is a self-validating system, where the purity of the final product can be confirmed by spectroscopic methods.

Materials:

-

3-Hexylthiophene

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Acetonitrile

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 3-hexylthiophene and anhydrous acetonitrile under an inert atmosphere (Argon or Nitrogen). The flask is equipped with a magnetic stir bar.

-

Addition of Chlorinating Agent: N-Chlorosuccinimide (NCS) is added portion-wise to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Synthetic workflow for the chlorination of 3-hexylthiophene.

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key expected signals include those for the aromatic protons on the thiophene ring and the aliphatic protons of the hexyl chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct signals are expected for the carbons in the thiophene ring and the hexyl side chain.

-

IR (Infrared) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions are expected for C-H stretching (aliphatic and aromatic), C=C stretching of the thiophene ring, and the C-Cl stretching vibration.

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. A characteristic absorption maximum is expected due to the π-π* transitions of the conjugated thiophene ring.

Applications in Organic Electronics

This compound is a crucial monomer for the synthesis of the conducting polymer, poly(3-hexylthiophene) (P3HT). The polymerization is typically achieved through methods like Grignard Metathesis (GRIM) polymerization, which allows for the synthesis of regioregular P3HT, a key factor for high charge carrier mobility.

The resulting P3HT is a p-type semiconductor widely used in:

-

Organic Field-Effect Transistors (OFETs): In OFETs, P3HT serves as the active channel material. The performance of these devices is highly dependent on the regioregularity and crystallinity of the P3HT film.

-

Organic Photovoltaics (OPVs): P3HT is a common electron donor material in bulk heterojunction (BHJ) solar cells, typically blended with a fullerene derivative (like PCBM) as the electron acceptor. The efficiency of these devices is influenced by the morphology of the P3HT:acceptor blend.

Caption: Schematic of an Organic Field-Effect Transistor (OFET) using P3HT.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Based on data for similar compounds like 2-chlorothiophene and 3-hexylthiophene, it may be flammable and harmful if swallowed or in contact with skin.[1][2]

References

-

PubChem. (n.d.). 3-Hexylthiophene. Retrieved from [Link]

- Patil, S. A., et al. (2018). Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. RSC Advances, 8(16), 8567-8576.

- Niazi, M. R., et al. (2015). Solubility characteristics of poly(3-hexylthiophene). Journal of Polymer Science Part B: Polymer Physics, 53(24), 1735-1744.

- Bronstein, H., et al. (2011). Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Macromolecules, 44(17), 6649-6655.

- Blicke, F. F., & Burckhalter, J. H. (1942). α-Thienylaminoalkanes. Journal of the American Chemical Society, 64(3), 477–480.

- Google Patents. (n.d.). CN103497172A - Synthetic method of 2-chlorothiophene.

- Royal Society of Chemistry. (2010).

- National Institutes of Health. (2022). Facile synthesis of water-dispersible poly(3-hexylthiophene) nanoparticles with high yield and excellent colloidal stability. Frontiers in Chemistry, 10, 892813.

- Merck Millipore. (2022).

- Fisher Scientific. (2023).

- Sigma-Aldrich. (2023). Safety Data Sheet - Poly(3-hexylthiophene-2,5-diyl).

- IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. Retrieved from [Link]

- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2953.

-

ResearchGate. (n.d.). Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). Retrieved from [Link]

Sources

"2-Chloro-3-hexylthiophene" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-3-hexylthiophene in Organic Solvents

Abstract

This compound is a critical building block in the field of organic electronics, serving as a primary monomer for the synthesis of poly(3-hexylthiophene) (P3HT), a benchmark semiconducting polymer.[1] The processability and ultimate performance of P3HT-based devices are intrinsically linked to the solubility characteristics of its constituent monomer. This guide provides a comprehensive analysis of the solubility of this compound. We delve into its physicochemical properties, establish a theoretical framework for predicting its behavior based on molecular structure, present a predicted solubility profile across a range of common organic solvents, and provide a detailed, field-proven protocol for its experimental determination.

Molecular Structure and Physicochemical Properties: The Basis of Solubility

To understand the solubility of this compound, one must first analyze its molecular structure, which is composed of two distinct regions: a polar aromatic head and a nonpolar aliphatic tail.

-

Polar Head: The 2-chlorothiophene ring is the polar component. The presence of electronegative chlorine and sulfur atoms induces a dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

Nonpolar Tail: The hexyl (C₆H₁₃) chain is a classic nonpolar, aliphatic group. Its interactions are governed by weak van der Waals forces (specifically, London dispersion forces), favoring dissolution in nonpolar solvents.

The presence of the substantial hexyl group gives the molecule a predominantly nonpolar character. This structural duality is the primary determinant of its solubility behavior, which is governed by the well-established principle of "like dissolves like."

Caption: Molecular structure of this compound.

| Property | Value | Source / Method |

| Chemical Formula | C₁₀H₁₅ClS | - |

| Molecular Weight | 202.73 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Typical for alkylthiophenes |

| Predicted Polarity | Predominantly Nonpolar / Weakly Polar | Structural Analysis |

| Hydrogen Bond Donor | No | Structural Analysis |

| Hydrogen Bond Acceptor | Yes (Sulfur and Chlorine atoms) | Structural Analysis[2] |

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" dictates that substances with similar intermolecular forces are likely to be soluble in one another. For a solvent to dissolve a solute, it must overcome the solute-solute and solvent-solvent interactions by forming new, energetically favorable solute-solvent interactions.

-

Nonpolar Solvents (e.g., hexane, toluene) primarily exhibit London dispersion forces. They will readily dissolve this compound by interacting favorably with its long hexyl tail.

-

Polar Aprotic Solvents (e.g., THF, chloroform) have dipole moments but do not have hydrogen bond-donating capabilities. They can interact with both the polar chlorothiophene head and the nonpolar hexyl tail, making them effective solvents.

-

Polar Protic Solvents (e.g., water, ethanol) are characterized by strong hydrogen bonding networks. The large, nonpolar hexyl group of this compound would disrupt this network, while the molecule itself cannot participate as a hydrogen bond donor. This makes dissolution energetically unfavorable, leading to low solubility.

Caption: Interaction model for solubility prediction.

Predicted Solubility Profile

While extensive quantitative solubility data for this compound is not widely published, a highly reliable predictive profile can be constructed based on its chemical structure and the known solubility of its polymer, P3HT. P3HT is well-known to be soluble in aromatic and halogenated solvents such as chlorobenzene, toluene, and chloroform.[3][4] This provides a strong indication of the monomer's preferred solvent environments.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High | Strong van der Waals interactions between the solvent and the hexyl tail dominate. |

| Nonpolar Aromatic | Toluene, Xylenes | Very High | Excellent solvation of the hexyl tail, with π-stacking interactions possible with the thiophene ring. |

| Halogenated | Chloroform, Dichloromethane, Chlorobenzene | Very High | Optimal balance of polarity. These solvents effectively solvate both the polar head and the nonpolar tail. P3HT is highly soluble in these.[4][5] |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | Good dipole-dipole interactions with the chlorothiophene ring. Solubility is expected to be slightly lower than in halogenated solvents. |

| Ketones | Acetone, MEK | Low to Moderate | Increased polarity compared to THF makes solvation of the long nonpolar tail less favorable. |

| Alcohols | Ethanol, Methanol, Isopropanol | Very Low / Insoluble | The molecule cannot effectively participate in or overcome the solvent's strong hydrogen-bonding network. |

| Water | H₂O | Insoluble | Extreme polarity mismatch and inability to hydrogen bond with the solvent network. |

Protocol for Experimental Solubility Determination

For researchers requiring precise quantitative data, the following gravimetric protocol is recommended. This method is robust, reliable, and provides a self-validating system by ensuring the solution reaches equilibrium.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solute)

-

Selected organic solvent (high purity)

-

Analytical balance (±0.1 mg precision)

-

Temperature-controlled shaker or water bath

-

Scintillation vials or sealed flasks (10-20 mL)

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed glass vials for evaporation

-

Volumetric flasks and pipettes

-

Nitrogen or argon stream for evaporation

Workflow Diagram:

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. To a 20 mL glass vial, add approximately 10 mL of the chosen solvent. b. Add an excess of this compound (e.g., 2-3 g) to ensure that undissolved solute remains at equilibrium. c. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). b. Agitate the mixture for at least 24 hours. For viscous solvents or compounds that dissolve slowly, 48 hours is recommended to ensure equilibrium is reached. Causality Insight: This extended period is critical to ensure the solvent is truly saturated and the dissolution/precipitation rates are equal.

-

Phase Separation: a. Remove the vial from the shaker and allow it to stand in the same temperature-controlled environment for at least 2 hours. This allows any suspended microparticles of the solute to settle, preventing premature clogging of the filter.

-

Sampling: a. Carefully draw a precise volume (e.g., 2.00 mL) of the clear supernatant into a glass syringe. Avoid disturbing the settled solute. b. Attach a 0.2 μm PTFE syringe filter to the syringe. c. Dispense the filtered, saturated solution into a pre-weighed (tared) glass vial.

-

Gravimetric Analysis: a. Immediately seal and weigh the vial containing the filtered solution. Record this as Mass_total. The mass of the tared vial is Mass_vial. b. Gently evaporate the solvent to dryness under a slow stream of nitrogen or in a vacuum oven at a mild temperature. c. Once all solvent is removed, place the vial in a desiccator to cool to room temperature. d. Weigh the vial containing the dry solute residue. Record this as Mass_final.

-

Calculation: a. Mass of Solute: Mass_solute = Mass_final - Mass_vial b. Mass of Solvent: Mass_solvent = (Mass_total - Mass_vial) - Mass_solute c. Solubility (g / 100 g solvent): = (Mass_solute / Mass_solvent) * 100

Conclusion

This compound exhibits a solubility profile characteristic of a weakly polar molecule with a significant nonpolar component. It is predicted to be highly soluble in nonpolar aromatic and halogenated organic solvents, with moderate to good solubility in polar aprotic solvents like THF. Conversely, it shows very poor solubility in highly polar, protic solvents such as alcohols and water. This behavior is a direct consequence of its molecular structure, particularly the interplay between its polar chlorothiophene head and its long, nonpolar hexyl tail. For applications in synthesis, purification, and device fabrication where precise concentrations are required, the experimental protocol provided offers a reliable method for obtaining quantitative solubility data.

References

-

International Journal of Scientific Engineering and Applied Science (IJSEAS). (2015). Synthesis and Characterization of poly(3-hexylthiophene). [Link]

-

PubChem, National Center for Biotechnology Information. 2-Chlorothiophene. [Link]

-

ResearchGate. The Hansen solubility parameters of the four solvents and P3HT at room temperature. [Link]

-

ResearchGate. Solubility characteristics of poly(3-hexylthiophene). [Link]

-

ACS Publications. (2013). Atomistic Investigation of the Solubility of 3-Alkylthiophene Polymers in Tetrahydrofuran Solvent. [Link]

-

Semantic Scholar. (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s. [Link]

-

ResearchGate. Impact of molecular weight on the solubility parameters of poly(3-hexylthiophene). [Link]

Sources

A Technical Guide to the Material Safety of 2-Chloro-3-hexylthiophene: An Assessment Based on Structurally Analogous Compounds

Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) for 2-Chloro-3-hexylthiophene (CAS No. 817181-75-2) is publicly available. This guide has been constructed by synthesizing safety data from structurally related precursor molecules, including 2-chlorothiophene and 3-hexylthiophene. The recommendations herein are based on scientific inference and are intended to provide a robust safety framework for handling this compound in a research and development setting. All operations should be conducted based on a thorough, site-specific risk assessment.

Compound Identification and Inferred Hazard Profile

This compound is a substituted thiophene monomer, likely utilized in the synthesis of conductive polymers for organic electronics applications.[1] Its structure combines a chlorinated thiophene ring with an aliphatic hexyl side chain. The safety profile must therefore be inferred from the known hazards of its constituent chemical motifs.

Based on an analysis of its analogues, this compound should be handled as a flammable liquid that is presumed to be harmful by inhalation, ingestion, and skin contact. It is expected to be a significant irritant to the skin, eyes, and respiratory system.[2][3] A strong, unpleasant odor is also anticipated.[4]

Globally Harmonized System (GHS) Classification (Inferred)

The following GHS classification is proposed based on data from analogous compounds.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictograms |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Warning | 🔥 |

| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed | Warning | ❗ |

| Acute Toxicity, Dermal | Category 4 (Assumed) | H312: Harmful in contact with skin | Warning | ❗ |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | ❗ |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | ❗ |

| Acute Toxicity, Inhalation | Category 4 (Assumed) | H332: Harmful if inhaled | Warning | ❗ |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Warning | ❗ |

Physical and Chemical Properties (Estimated)

The exact physical properties of this compound are not well-documented. The following table provides estimated values based on its structural components.

| Property | Estimated Value / Observation | Rationale / Source |

| Appearance | Pale yellow liquid | Based on 3-hexylthiophene.[5] |

| Odor | Strong, unpleasant (stench) | Based on 2-chlorothiophene.[4] |

| Molecular Formula | C₁₀H₁₅ClS | - |

| Molecular Weight | 202.74 g/mol | - |

| Boiling Point | >298 °C | Expected to be higher than 3-hexylthiophene due to increased molecular weight.[5] |

| Flash Point | ~37 °C (closed cup) | Assumed to be similar to 3-hexylthiophene.[5] |

| Density | ~0.9-1.0 g/cm³ @ 25°C | Assumed to be similar to 3-hexylthiophene (0.936 g/cm³).[5] |

| Solubility | Soluble in organic solvents (e.g., chlorobenzene, THF); Insoluble in water. | Based on general properties of poly(3-hexylthiophene) and its monomers.[1][6] |

Emergency Procedures and First Aid

Immediate and appropriate response to exposure is critical. The following protocols are recommended.

First Aid Measures: Step-by-Step Protocol

-

General Advice: Move the victim out of the danger zone. Show this safety guide to the attending physician.[2]

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Fire and Explosion Hazard Data

Flammability: This material is a flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back, potentially forming explosive mixtures with air, especially at elevated temperatures.[2][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: In a fire, hazardous decomposition products will be released. These include carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[4]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[7]

Accidental Release and Containment

Spill Response Protocol

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Isolate: Remove all sources of ignition (e.g., sparks, open flames, hot surfaces).[3]

-

Ventilate: Ensure the area is well-ventilated to disperse vapors.

-

Protect: Responders must wear appropriate Personal Protective Equipment (PPE), including respiratory protection, chemical-resistant gloves, goggles, and a face shield. Avoid breathing vapors.[7]

-

Contain: Prevent the spill from entering drains or waterways.[8] Cover drains if necessary.

-

Absorb: Use non-sparking tools to absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7]

-

Collect & Dispose: Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[7] Dispose of contents in accordance with all local, state, and federal regulations.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Safe Handling, Storage, and Personal Protection

Adherence to strict laboratory protocols is essential to minimize exposure risk.

Handling Procedures

-

Work exclusively in a well-ventilated chemical fume hood.[7]

-

Ground and bond all containers and receiving equipment to prevent static electricity buildup. Use explosion-proof electrical equipment.[4]

-

Use non-sparking tools.[7]

-

Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[3]

-

Wash hands thoroughly after handling.[8]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[4]

-

Some related thiophene compounds are air-sensitive; for long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

-

Store locked up.[8]

Exposure Controls and Personal Protective Equipment (PPE)

| Control | Specification | Rationale |

| Engineering | Work within a certified chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[10] | To maintain airborne concentrations below exposure limits and provide emergency decontamination. |

| Eye/Face | Wear chemical safety goggles and a full-face shield.[7] | Protects against splashes and vapors which cause serious eye irritation. |

| Skin | Wear a lab coat and chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use.[8] | Prevents skin contact, which causes irritation and is a route for harmful absorption. |

| Respiratory | Not required if handled in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[7] | Protects against inhalation of harmful and irritating vapors. |

Stability and Reactivity

Understanding the chemical stability of this compound is key to preventing hazardous reactions.

-

Reactivity: No specific reactivity data is available. However, vapors can form explosive mixtures with air upon intense warming.[2]

-

Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature) when stored as recommended (away from air, light, and heat).

-

Conditions to Avoid: Exposure to heat, flames, sparks, static discharge, and incompatible materials.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4][7]

-

Hazardous Decomposition Products: Combustion will produce carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen chloride gas (HCl).[4]

Toxicological Profile (Inferred)

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3][7] This assessment is based on data from its analogues.

-

Acute Effects: Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]

-

Local Effects: Causes serious irritation to the eyes and skin.[11] Vapors are irritating to the respiratory system.[8]

-

Chronic Effects: No data is available.

-

Carcinogenicity: No component of this product or its close analogues at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[8]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.

-

Do not allow the product to enter drains or waterways.[3]

-

Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.[8]

-

Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

- MilliporeSigma. (2023). Safety Data Sheet for Poly(3-hexylthiophene-2,5-diyl) regioregular.

- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chlorothiophene.

- Procter & Gamble. (2023). Safety Data Sheet.

- MilliporeSigma. (2025). Safety Data Sheet for 2,5-Dibromo-3-hexylthiophene.

- Merck Millipore. (n.d.). Safety Data Sheet for 2-chlorothiophene.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chlorothiophene.

- Fisher Scientific. (2025). Safety Data Sheet for 3-Hexylthiophene.

- ChemicalBook. (n.d.). This compound | 817181-75-2.

- MilliporeSigma. (2025). Safety Data Sheet for Poly(3-hexylthiophene-2,5-diyl).

- PubChem. (n.d.). 2-Chlorothiophene. National Center for Biotechnology Information.

- Fisher Scientific. (2024). Safety Data Sheet for Poly(3-hexylthiophene-2,5-diyl), regioregular.

- Ossila. (2022). Safety Data Sheet for 3-Hexylthiophene.

- Fisher Scientific. (n.d.). Safety Data Sheet for Poly(3-hexylthiophene-2,5-diyl).

- ResearchGate. (n.d.). Synthesis and Characterization of poly(3-hexylthiophene).

- Semantic Scholar. (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s.

- PubChem. (n.d.). 3-Hexylthiophene. National Center for Biotechnology Information.

- ResearchGate. (2017). Solubility characteristics of poly(3-hexylthiophene).

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. merckmillipore.com [merckmillipore.com]

- 3. fishersci.ca [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. images.thdstatic.com [images.thdstatic.com]

The Monomer Choice: A Critical Analysis of 2-Chloro- vs. 2-Bromo-3-hexylthiophene in Advanced Polymer Synthesis

An In-Depth Technical Guide for Researchers

Introduction

Poly(3-hexylthiophene) (P3HT) remains a cornerstone material in the field of organic electronics, serving as a benchmark for developing novel organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The remarkable electronic properties of P3HT are not intrinsic to its chemical formula alone; they are profoundly dictated by its microscopic structure, particularly its regioregularity and molecular weight. These critical parameters are, in turn, determined at the very first stage of its synthesis: the choice of the halogenated monomer.

This technical guide provides an in-depth comparison of the two primary precursors for the synthesis of P3HT: 2-chloro-3-hexylthiophene and its more ubiquitous counterpart, 2-bromo-3-hexylthiophene. While differing by only a single halogen atom, the fundamental disparities in their chemical reactivity have cascading effects on the polymerization process, the resultant polymer's structural fidelity, and ultimately, the performance of the final electronic device. For researchers and drug development professionals aiming to harness the full potential of P3HT and related conjugated polymers, a thorough understanding of these differences is not merely academic—it is essential for rational material design and process optimization.

Part 1: A Tale of Two Halogens: Fundamental Physicochemical Differences

The journey from monomer to high-performance polymer begins with the inherent properties of the starting material. The choice between chlorine and bromine as the leaving group in polymerization is governed by fundamental principles of chemical reactivity, rooted in the differing nature of the carbon-halogen bond.

The C-Br bond (bond energy ≈ 285 kJ/mol) is significantly weaker and more polarizable than the C-Cl bond (bond energy ≈ 340 kJ/mol). This seemingly subtle difference is the central factor dictating the monomer's suitability for controlled polymerization. The lower bond dissociation energy of the C-Br bond makes it more susceptible to oxidative addition to a metal catalyst center (typically Nickel or Palladium), which is the critical initiation step in chain-growth polymerization methods like Grignard Metathesis (GRIM).

Table 1: Comparison of Monomer Physicochemical Properties

| Property | 2-bromo-3-hexylthiophene | This compound |

| Molecular Formula | C₁₀H₁₅BrS | C₁₀H₁₅ClS |

| Molecular Weight | 247.20 g/mol | 202.75 g/mol |

| Appearance | Colorless to yellow liquid | Colorless to light yellow liquid |

| Boiling Point | ~115-120 °C at 5 mmHg | ~105-110 °C at 5 mmHg |

| Density | ~1.25 g/mL | ~1.08 g/mL |

| Primary Application | Precursor for high-performance, regioregular P3HT | Less common precursor for P3HT |

| Key Reactivity | High reactivity in Kumada Catalyst-Transfer Polycondensation | Lower reactivity, requires harsher conditions |

Part 2: The Polymerization Arena: Grignard Metathesis (GRIM)

The most effective method for producing high-quality, regioregular P3HT is a chain-growth mechanism known as Kumada Catalyst-Transfer Polycondensation (KCTP), often referred to as the Grignard Metathesis (GRIM) method.[1][2] This technique offers precise control over molecular weight and polymer architecture, which is why the monomer's reactivity is paramount.[3][4]

The process begins with the formation of a Grignard reagent from a dihalogenated monomer, typically 2,5-dibromo-3-hexylthiophene. This is followed by the introduction of a Nickel catalyst, which orchestrates a chain-growth polymerization.[5]

The Decisive Role of the Halogen

-

2-bromo-3-hexylthiophene (as 2,5-dibromo-3-hexylthiophene): This is the industry-standard monomer. Its high reactivity allows the polymerization to proceed as a quasi-"living" process.[3][4] The facile C-Br bond activation at the Nickel center ensures a rapid and controlled initiation and propagation, enabling the synthesis of polymers with predictable molecular weights (controlled by the monomer-to-catalyst ratio) and narrow molecular weight distributions (Polydispersity Index, PDI ≈ 1.2–1.5).[3][4]

-

This compound (as 2,5-dichloro-3-hexylthiophene): The stronger C-Cl bond makes this monomer significantly less reactive. It resists efficient oxidative addition to the Nickel catalyst under standard GRIM conditions. Consequently, achieving controlled polymerization is far more challenging. The reaction may require higher temperatures, more reactive catalysts, or longer reaction times, all of which can compromise the "living" nature of the polymerization, leading to side reactions, broader PDIs, and less control over the final molecular weight.

Part 3: From Monomer to Macromolecule: Impact on Polymer Properties

The kinetic differences during polymerization translate directly into profound structural variations in the resulting P3HT, most critically in its regioregularity.

Regioregularity: The Key to Performance

Regioregularity (RR) describes the orientation of the hexyl side chains along the polymer backbone. A high degree of Head-to-Tail (HT) coupling allows the polymer chains to adopt a planar conformation, facilitating strong intermolecular π-π stacking. This ordered, crystalline structure is essential for efficient charge transport.[6][7] Head-to-Head (HH) or Tail-to-Tail (TT) defects introduce steric hindrance, twisting the polymer backbone and disrupting this crucial packing.[6]

-

P3HT from 2-bromo-3-hexylthiophene: The controlled GRIM polymerization reliably yields P3HT with very high regioregularity (>96% HT), which is the primary reason for its superior electronic properties.[7]

-

P3HT from this compound: The less controlled nature of the polymerization often results in a higher incidence of regio-defects, leading to a more amorphous polymer with significantly poorer charge transport characteristics.

Table 2: Typical Polymer Outcomes Based on Monomer Choice

| Parameter | P3HT from 2-bromo-3-hexylthiophene | P3HT from this compound |

| Regioregularity (RR) | Typically > 96% Head-to-Tail | Often < 90%, variable |

| Molecular Weight (Mn) | Controllable via [M]/[Ni] ratio | Poorly controlled, often limited |

| Polydispersity (PDI) | Narrow (1.2 - 1.5) | Broad (> 1.8) |

| Crystallinity | High | Low to moderate |

Part 4: The Final Verdict: Device Performance

The structural integrity of the polymer is directly reflected in the performance of electronic devices fabricated from it.

-

Organic Field-Effect Transistors (OFETs): The high regioregularity and crystallinity of P3HT derived from the bromo-monomer lead to well-ordered thin films with extensive π-π stacking. This facilitates efficient charge hopping between polymer chains, resulting in significantly higher charge carrier mobilities—often orders of magnitude greater than that achieved with P3HT from the chloro-monomer.[6]

-

Organic Photovoltaics (OPVs): In bulk heterojunction solar cells, the morphology of the P3HT:fullerene blend is critical for both charge generation and extraction. The superior self-organization and crystalline domain formation of high-RR P3HT (from the bromo-monomer) are essential for creating the optimal bicontinuous interpenetrating network, leading to higher power conversion efficiencies.[1][8]

Sources

- 1. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Technical Guide to the Synthesis of Poly(3-hexylthiophene) via Catalyst-Transfer Polycondensation: The Role of 2-Halo-3-hexylthiophene Monomers

Abstract

Poly(3-hexylthiophene) (P3HT) remains a cornerstone material in the field of organic electronics, serving as a benchmark p-type semiconductor for applications ranging from organic photovoltaics (OPVs) to field-effect transistors (OFETs).[1][2][3] The electronic performance of P3HT is not merely a function of its chemical composition but is critically dependent on its microstructural integrity—specifically, its regioregularity. Achieving a high degree of head-to-tail (HT) coupling is paramount for enabling the planar backbone conformations necessary for efficient solid-state packing and charge transport.[4][5] This guide provides an in-depth examination of the Grignard Metathesis (GRIM) polymerization, or Kumada Catalyst-Transfer Polycondensation (KCTP), the predominant method for synthesizing highly regioregular P3HT.[6][7][8] We will dissect the reaction mechanism, provide a field-proven experimental protocol, and pay special attention to the causal role of the starting monomer, 2-halo-3-hexylthiophene, with a comparative analysis of chloro-, bromo-, and iodo-substituted variants. This document is intended for researchers and chemists seeking to master the synthesis of high-performance conjugated polymers with precise control over molecular weight and architecture.

The Principle of Regioregularity: Why Microstructure Dictates Performance

The term "regioregularity" in poly(3-alkylthiophenes) refers to the specific orientation of the alkyl side chains along the polymer backbone. Three possible coupling arrangements exist between monomer units: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT).

-

Head-to-Tail (HT) Coupling: This arrangement creates a sterically favorable, linear chain that can adopt a planar conformation. This planarity maximizes π-orbital overlap between adjacent thiophene rings, leading to a more delocalized electronic structure.

-

Head-to-Head (HH) & Tail-to-Tail (TT) Couplings: These "regio-defects" introduce steric hindrance between the hexyl side chains, forcing the polymer backbone to twist.[9] This twisting disrupts π-conjugation, effectively breaking the electronic pathway for charge carriers.

Consequently, a high percentage of HT couplings (>95%) is essential for achieving the high charge carrier mobility and desirable optical properties that make P3HT a valuable semiconductor.[4][10] The synthesis method is therefore chosen specifically to maximize this regiochemical control.

Table 1: Impact of Regioregularity on P3HT Properties

| Property | High Regioregularity (>95% HT) | Low Regioregularity (<90% HT) | Causality |

| Crystallinity | High, forms ordered lamellae | Low, amorphous | Planar chains enable efficient π-π stacking and solid-state packing.[4] |

| Charge Mobility | High (>10⁻³ cm²/Vs) | Low (<10⁻⁵ cm²/Vs) | Ordered domains provide continuous pathways for charge transport. |

| Optical Absorption | Red-shifted, sharp peak with vibronic shoulder | Blue-shifted, broad, featureless peak | Increased effective conjugation length in planar chains lowers the bandgap. |

| Solubility | Lower | Higher | Stronger interchain interactions in crystalline domains reduce solubility. |

Mechanism: Grignard Metathesis (GRIM) Polymerization

The GRIM method is a chain-growth polycondensation that offers exceptional control over regioregularity, molecular weight, and polydispersity.[11][12] It proceeds via a catalyst-transfer mechanism where the nickel catalyst remains associated with the end of the growing polymer chain.[13] The process can be broken down into three fundamental stages.

Stage 1: Monomer Activation via Grignard Metathesis The process begins with the reaction of a 2,5-dihalo-3-hexylthiophene monomer with one equivalent of a Grignard reagent, typically tert-butylmagnesium chloride (t-BuMgCl) or isopropylmagnesium chloride (i-PrMgCl).[11] This is not a simple substitution but a magnesium-halogen exchange reaction. This step is regioselective, preferentially forming the more reactive 2-magnesio-5-halo-3-hexylthiophene isomer (the active monomer) over the sterically hindered 2-halo-5-magnesio-3-hexylthiophene isomer. The ratio of these isomers is typically around 85:15.[9]

Stage 2: Initiation A Ni(II) cross-coupling catalyst, most commonly [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), is introduced. The catalyst reacts exclusively with the active monomer isomer to form an organonickel complex, initiating the polymerization.[9][12]

Stage 3: Propagation via Catalyst Transfer This is the core of the chain-growth mechanism. The initiated complex undergoes reductive elimination to form a thiophene dimer, producing Ni(0). This Ni(0) species immediately undergoes oxidative addition into the C-X bond at the terminus of the dimer. The resulting Ni(II) complex then undergoes transmetalation with another active monomer, and the cycle repeats. The nickel catalyst effectively "walks" to the new chain end with each monomer addition, which is why this is termed a "catalyst-transfer" polycondensation.[11][13] This living character allows for the synthesis of polymers with low polydispersity and enables the creation of block copolymers by sequential monomer addition.[14]

The Monomer's Core Directive: Role of the Halogen (Cl vs. Br vs. I)

While 2,5-dibromo-3-hexylthiophene is the most prevalent monomer for GRIM polymerization, the choice of halogen (X in C-X) is a critical experimental parameter that directly influences reactivity and reaction conditions.

-

Reactivity Trend: The reactivity of the carbon-halogen bond in the key steps—Grignard metathesis and oxidative addition—follows the order: C-I > C-Br > C-Cl . This is due to the bond dissociation energies, with the C-I bond being the weakest and most easily broken.

-

2-Chloro-3-hexylthiophene: The use of a chloro-substituted monomer, such as 2,5-dichloro-3-hexylthiophene, presents a distinct challenge and requires adjusted protocols. The C-Cl bond is significantly stronger and less polar than the C-Br bond.

-

Causality: To achieve efficient magnesium-halogen exchange (Stage 1), more forcing conditions are often necessary. This may include the use of more reactive Grignard reagents (e.g., t-BuMgCl is more effective than i-PrMgCl), higher reaction temperatures, or significantly longer reaction times to drive the metathesis to completion. Failure to fully convert the monomer can lead to lower yields and polymers with lower molecular weights.

-

-

2-Bromo-3-hexylthiophene: This monomer represents the "gold standard" for P3HT synthesis, offering a well-balanced combination of reactivity and stability.[6][14] The C-Br bond is reactive enough to undergo Grignard metathesis under mild conditions (e.g., room temperature to gentle reflux) while being stable enough for easy handling and purification.[11]

-

2-Bromo-5-iodo-3-hexylthiophene: This mixed-halogen monomer is often used for highly controlled or "living" polymerizations.[12][15]

-

Causality: The vast difference in reactivity between the C-I and C-Br bonds allows for highly selective initial activation. The Grignard exchange occurs almost exclusively at the more reactive C-I position. This creates a single, highly defined active monomer species, which can lead to polymers with even narrower molecular weight distributions and is particularly useful for synthesizing well-defined block copolymers.[16]

-

Field-Proven Experimental Protocol: GRIM Synthesis of P3HT

This protocol describes a standard synthesis of regioregular P3HT using 2,5-dibromo-3-hexylthiophene. Notes are included for adapting the procedure for chloro-analogs.

4.1 Materials and Reagents

-

2,5-Dibromo-3-hexylthiophene (Monomer, >99% purity)

-

tert-Butylmagnesium chloride (1.0 M solution in THF)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, catalyst)

-

Anhydrous Tetrahydrofuran (THF, <50 ppm H₂O)

-

Methanol (ACS grade)

-

Hydrochloric Acid (concentrated)

-

Hexane, Acetone (ACS grade for Soxhlet extraction)

-

Standard Schlenk line, oven-dried glassware, magnetic stir bars, syringes

4.2 Step-by-Step Procedure All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Reaction Setup: Assemble a 100 mL three-neck round-bottom flask (equipped with a condenser, stir bar, and rubber septum) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

-

Monomer Preparation: To the flask, add 2,5-dibromo-3-hexylthiophene (e.g., 1.63 g, 5.0 mmol) and dissolve in 20 mL of anhydrous THF.

-

Grignard Metathesis (Monomer Activation): Slowly add tert-butylmagnesium chloride (5.0 mL of 1.0 M solution, 5.0 mmol, 1.0 eq) via syringe over 10 minutes at room temperature. A color change and slight exotherm may be observed. Stir the resulting mixture for 1 hour at room temperature.

-

Expertise Note: For a dichloro-monomer, this step should be extended to at least 2-3 hours, and gentle reflux (40-50 °C) may be required to ensure complete metathesis.

-

-

Polymerization: In a separate dry vial under inert gas, dissolve the Ni(dppp)Cl₂ catalyst (e.g., 27 mg, 0.05 mmol, 1 mol% relative to monomer) in 5 mL of anhydrous THF. Add the catalyst solution to the monomer mixture via syringe. The solution will typically turn a deep red/purple color. Allow the polymerization to proceed for 2 hours at room temperature.

-

Quenching: After 2 hours, terminate the polymerization by slowly pouring the viscous reaction mixture into a beaker containing 200 mL of methanol. A dark, fibrous precipitate of P3HT will form.

-

Initial Wash: Stir the methanol suspension for 30 minutes, then collect the polymer by filtration. Wash the solid with an additional 100 mL of methanol. To remove any remaining magnesium salts, stir the polymer in 100 mL of methanol containing ~2 mL of concentrated HCl for 15 minutes, then filter and wash with methanol until the filtrate is neutral.

-

Purification (Soxhlet Extraction): This step is critical for removing catalyst residues and low molecular weight oligomers, which are detrimental to device performance.[17] Dry the crude polymer and load it into a cellulose thimble. Perform sequential Soxhlet extractions for 12 hours each with methanol (removes salts), acetone (removes oligomers), and finally hexane. The desired high molecular weight, regioregular P3HT is soluble in hexane.

-

Final Isolation: Collect the hexane fraction, reduce the volume via rotary evaporation, and precipitate the purified polymer into cold methanol. Filter the final product and dry under vacuum at 40 °C overnight.

Characterization and Validation

A successful synthesis must be validated through rigorous characterization. The following data are typical for high-quality, regioregular P3HT produced via this method.

Table 2: Typical Characterization Data for High-Quality P3HT

| Technique | Parameter | Expected Result | Significance |

| GPC | Mₙ (Number-average MW) | 15 - 50 kDa | Controlled by [M]₀/[Ni]₀ ratio.[15] |

| PDI (Mₙ/Mₙ) | < 1.5 | A low PDI indicates a controlled, chain-growth polymerization.[11] | |

| ¹H NMR | % Regioregularity (%HT) | > 96% | Calculated from the integration of the aromatic proton signal around 6.98 ppm.[9] |

| UV-Vis | λₘₐₓ (in solution) | ~450 nm | Corresponds to the π-π* transition of the conjugated backbone. |

| λₘₐₓ (in film) | ~520 nm with shoulder at ~605 nm | Red-shift and vibronic features indicate interchain ordering in the solid state. | |

| DSC | Melting Temp (Tₘ) | ~220-240 °C | Confirms the semi-crystalline nature of the polymer.[15] |

Conclusion

The synthesis of high-performance poly(3-hexylthiophene) is a precisely controlled process where the choice of monomer and polymerization technique are inextricably linked to the final material's properties. The Grignard Metathesis (GRIM) method stands as the most robust and versatile route to achieving the high regioregularity necessary for superior electronic performance. While 2,5-dibromo-3-hexylthiophene is the workhorse monomer, understanding the comparative reactivity of its chloro- and iodo-analogs provides researchers with a broader synthetic toolkit. The less reactive this compound requires more stringent reaction conditions, whereas mixed halogen systems offer a pathway to even greater control. By mastering the principles of the catalyst-transfer mechanism and adhering to rigorous purification protocols, researchers can reliably produce P3HT with tailored molecular weights and microstructures, paving the way for next-generation organic electronic devices.

References

-

Title: Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates Source: MDPI URL: [Link]

-

Title: Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylt Source: Treasures @ UT Dallas URL: [Link]

-

Title: Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Obtaining Poly(3-Hexylthiophene) (P3HT) by Electropolymerization as an Alternative for the Substitution of Initiators with Free Radicals Source: MDPI URL: [Link]

-

Title: (PDF) Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights Source: ResearchGate URL: [Link]

-

Title: Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes) Source: ACS Publications URL: [Link]

-

Title: grignard metathesis (grim) method for the - Department of Chemistry - Mellon College of Science Source: Carnegie Mellon University URL: [Link]

-

Title: Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene Source: RSC Publishing URL: [Link]

-

Title: Synthesis of poly(3-hexylthiophene) by Grignard metathesis (GRIM)... Source: ResearchGate URL: [Link]

-

Title: Controlled synthesis of poly(3-hexylthiophene) in continuous flow Source: ResearchGate URL: [Link]

-

Title: Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics Source: Materials Horizons (RSC Publishing) URL: [Link]

-

Title: Synthesis and Characterization of poly(3-hexylthiophene) Source: Nanoscience & Nanotechnology-Asia URL: [Link]

-

Title: Controlled synthesis of poly(3-hexylthiophene) in continuous flow Source: PMC - NIH URL: [Link]

-

Title: Enhanced Electrical Conductivity of Molecularly p-Doped Poly(3-hexylthiophene) through Understanding the Correlation with Solid-State Order Source: ACS Publications URL: [Link]

-

Title: Surface Engineering Using Kumada Catalyst-Transfer Polycondensation (KCTP): Preparation and Structuring of Poly(3-hexylthiophene)-Based Graft Copolymer Brushes Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap Source: RSC Advances (RSC Publishing) URL: [Link]

-

Title: The original Rieke method for the synthesis of poly(3-alkylthiophene)s Source: ResearchGate URL: [Link]

-

Title: Uncovering a radical-mediated mechanism in the Kumada catalyst transfer polymerization of glycolated polythiophenes Source: Polymer Chemistry (RSC Publishing) URL: [Link]

-

Title: Poly(3-hexilthiophene) in the form (a) regioregular and (b) regiorandom Source: ResearchGate URL: [Link]

-

Title: Random Catalyst Walking along Polymerized Poly(3-hexylthiophene) Chains in Kumada Catalyst-Transfer Polycondensation Source: Journal of the American Chemical Society URL: [Link]

-

Title: Tuning Mechanical and Optoelectrical Properties of Poly(3-hexylthiophene) through Systematic Regioregularity Control Source: ACS Publications URL: [Link]

-

Title: The Influence of Poly(3-hexylthiophene) Regioregularity on Fullerene-Composite Solar Cell Performance Source: Journal of the American Chemical Society URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 3. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.cmu.edu [chem.cmu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. utd-ir.tdl.org [utd-ir.tdl.org]

- 15. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Uncovering a radical-mediated mechanism in the Kumada catalyst transfer polymerization of glycolated polythiophenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY01139F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Detailed synthesis procedure for "2-Chloro-3-hexylthiophene"

Application Note & Protocol

Topic: Detailed Synthesis Procedure for 2-Chloro-3-hexylthiophene

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a key building block in the development of organic electronic materials, particularly conductive polymers like poly(3-hexylthiophene) (P3HT). The protocol details a regioselective monochlorination of 3-hexylthiophene using N-Chlorosuccinimide (NCS), a mild and effective chlorinating agent. This guide is designed to be self-validating, offering in-depth explanations for procedural choices, detailed characterization steps, and troubleshooting advice to ensure a high-purity yield.

Introduction & Scientific Background

This compound serves as a critical monomer for the synthesis of functional organic polymers. The introduction of a chlorine atom at the 2-position of the 3-hexylthiophene ring provides a reactive site for subsequent cross-coupling reactions, such as Kumada or Stille coupling, enabling the controlled polymerization to form materials like P3HT. The hexyl side chain ensures solubility of the resulting polymer in common organic solvents.

The synthesis described herein employs an electrophilic aromatic substitution (SEAr) reaction. Thiophene is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. The alkyl group at the 3-position is an activating group that directs incoming electrophiles to the C2 and C5 positions. The C2 position is generally more sterically accessible and electronically favored for substitution, allowing for regioselective chlorination under controlled conditions.

N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its numerous advantages over alternatives like chlorine gas. NCS is a stable, crystalline solid that is easy to handle and weigh, enhancing experimental safety and reproducibility.[1][2] It acts as a source of an electrophilic chlorine atom ("Cl+"), which is readily attacked by the electron-rich thiophene ring.[3]

Reaction Mechanism & Strategy

The chlorination of 3-hexylthiophene with NCS proceeds via a classic electrophilic aromatic substitution mechanism.

-

Activation of Electrophile : The succinimide group withdraws electron density from the nitrogen, making the attached chlorine atom electrophilic.

-

Nucleophilic Attack : The π-system of the thiophene ring acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. This attack preferentially occurs at the C2 position due to the directing effect of the C3-hexyl group and the inherent reactivity of thiophene's α-positions.

-

Formation of Sigma Complex : A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

-

Restoration of Aromaticity : A base (which can be the succinimide anion or the solvent) removes the proton from the C2 position, collapsing the intermediate and restoring the aromaticity of the thiophene ring. This yields the final product, this compound, and the succinimide byproduct.

Sources

Purification of "2-Chloro-3-hexylthiophene" by vacuum distillation

An Application Guide: High-Purity Isolation of 2-Chloro-3-hexylthiophene via Fractional Vacuum Distillation

Abstract

This application note provides a comprehensive protocol for the purification of this compound, a critical monomer for the synthesis of high-performance conjugated polymers like Poly(3-hexylthiophene) (P3HT). Given its high boiling point and susceptibility to thermal degradation, traditional atmospheric distillation is unsuitable. This guide details a robust fractional vacuum distillation procedure designed to yield high-purity material suitable for polymerization and advanced materials research. We will explore the theoretical underpinnings, provide a detailed step-by-step protocol, offer troubleshooting guidance, and emphasize critical safety considerations for researchers, scientists, and professionals in drug development and materials science.

Foundational Principles: Why Vacuum Distillation is Essential

This compound is a key building block in the field of organic electronics. The performance of resulting polymers, such as P3HT, is critically dependent on the purity and regioregularity of the monomer precursor.[1][2][3] Impurities stemming from synthesis—such as regioisomers, unreacted starting materials, or residual catalysts—can act as chain-terminating agents or introduce defects into the polymer backbone, severely compromising the electronic properties of the final device.[4]

The Purification Challenge: The primary challenge in purifying this compound is its high boiling point at atmospheric pressure, which can lead to thermal decomposition. Vacuum distillation is a technique that lowers the boiling point of a liquid by reducing the pressure in the apparatus.[5][6] This relationship is governed by the Clausius-Clapeyron relation, which dictates that a liquid's boiling point decreases as the ambient pressure decreases.[5] By performing the distillation under vacuum, we can vaporize the compound at a significantly lower temperature, preserving its chemical integrity.

Furthermore, to effectively separate the target compound from impurities with closely related boiling points, simple distillation is often insufficient. A fractional distillation setup, which incorporates a fractionating column, is employed.[7][8] This column provides a large surface area (via glass packing, trays, or Vigreux indentations) that facilitates numerous successive condensation-vaporization cycles, known as "theoretical plates."[8] Each cycle enriches the vapor with the more volatile component, leading to a much finer separation of the mixture.[8][9]

Pre-Distillation: Safety, Materials, and Apparatus

Critical Safety Precautions

This compound and related chemicals present several hazards. Adherence to strict safety protocols is mandatory.

-

Handling: Always handle the chemical within a certified chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and splash-proof safety goggles or a face shield.[11]

-

Inhalation/Contact: The compound may cause skin, eye, and respiratory irritation.[10][11] In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air immediately.[10]

-

Fire Safety: Thiophene derivatives can be flammable. Keep away from open flames, sparks, and hot surfaces.[11][12] Ensure a Class B fire extinguisher (CO2, dry chemical) is accessible.

-

Waste Disposal: Dispose of all chemical waste, including residues and contaminated materials, in accordance with institutional and local regulations.[10]

Required Materials and Equipment

Chemicals & Consumables:

-

Crude this compound

-

Boiling chips or a Teflon-coated magnetic stir bar

-

Dry ice and a suitable solvent (acetone or isopropanol) for the cold trap

-

High-vacuum grease

-

Glass wool (optional, for insulating the column)

-

Liquid nitrogen (for high-vacuum systems)

Apparatus:

-

Two-neck round-bottom flask (distilling flask)

-

Heating mantle with a stirrer and temperature controller

-

Fractionating column (e.g., Vigreux column, 20-30 cm)

-

Distillation head with a thermometer adapter

-

Thermometer (-10 to 250 °C range)

-

Liebig or Allihn condenser

-

Receiving flask adapter (e.g., "cow" or "pig" type to collect multiple fractions)

-

Multiple receiving round-bottom flasks

-

Cold trap (Dewar-style)

-

Two-stage rotary vane vacuum pump or an oil-free chemistry pump

-

Digital vacuum gauge (e.g., Pirani or McLeod gauge)

-

Thick-walled vacuum tubing

-

Lab jacks and clamps for securing the apparatus

Experimental Workflow & Protocol

The overall process involves assembling the distillation apparatus, carefully reducing the system pressure, heating the crude material to achieve separation, collecting the purified fractions, and safely shutting down the system.

Process Workflow Diagram

Caption: High-level workflow for the purification process.

Step-by-Step Distillation Protocol

1. Apparatus Assembly:

-

Securely clamp the two-neck round-bottom flask to a lab jack above the heating mantle.

-

Charge the flask with the crude this compound (do not fill more than two-thirds full) and add a few boiling chips or a magnetic stir bar.

-

Lightly grease the ground glass joints and connect the fractionating column vertically to the main neck of the flask.

-

Attach the distillation head to the top of the column. Insert the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Connect the condenser to the side-arm and secure it with a clamp. Attach water tubing for cooling (water in at the bottom, out at the top).

-

Connect the receiving flask adapter to the end of the condenser and attach the pre-weighed receiving flasks.

-

Connect the vacuum outlet of the distillation head to a cold trap using thick-walled tubing. The cold trap is then connected to the vacuum gauge and finally to the vacuum pump.

Caption: Schematic of the fractional vacuum distillation setup.

2. System Evacuation:

-

Prepare the cold trap by filling the Dewar with a slurry of dry ice and acetone.

-

Ensure all connections are secure and start the vacuum pump. The system pressure should begin to drop.

-

Monitor the pressure using the vacuum gauge. A slow, controlled evacuation helps prevent bumping of the crude material.

-

Once the desired pressure is reached and stable (check for leaks if pressure does not hold), turn on the stirring and the condenser cooling water.

3. The Distillation Process:

-

Begin heating the distillation flask gently.

-

Observe the liquid for the onset of boiling. As the vapor rises through the fractionating column, a "reflux ring" of condensing vapor will become visible. Allow this ring to ascend slowly to ensure proper fractionation.[8] If the ascent is too fast, reduce the heat.

-

Forerun Fraction: The first condensate to reach the condenser will be low-boiling impurities. The vapor temperature will be unstable and lower than the expected boiling point of the product. Collect this forerun in the first receiving flask until the temperature stabilizes.

-

Main Fraction: Once the vapor temperature rises and holds steady at the expected boiling point for the given pressure (see Table 1), rotate the receiving adapter to a new, clean receiving flask. Collect this main fraction while the temperature remains constant.

-

Final Fraction/Residue: If the temperature begins to drop or rise sharply, it indicates the main fraction is finished. Stop collecting the pure product. Turn off the heating mantle and allow the system to cool. The high-boiling impurities will remain as residue in the distillation flask.

4. System Shutdown:

-

Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure (e.g., via a stopcock on the receiving adapter or by turning off the pump and introducing air through a needle valve). Never vent a hot system.

-

Turn off the vacuum pump and condenser water.

-

Carefully disassemble the apparatus. Weigh the receiving flask containing the pure product to determine the yield.

Data, Optimization, and Troubleshooting

Pressure-Temperature Relationship

The boiling point of this compound is highly dependent on the system pressure. The following table provides estimated boiling points at various pressures, which are crucial for monitoring the distillation.

| Pressure (mbar) | Pressure (Torr / mmHg) | Estimated Boiling Point (°C) |

| 1013 | 760 | ~230-240 (Decomposition likely) |

| 20 | 15 | ~115-125 |

| 10 | 7.5 | ~100-110 |

| 5 | 3.8 | ~85-95 |

| 1 | 0.75 | ~60-70 |

| Note: These values are estimates based on related compounds and general principles. Experimental verification is recommended. |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Solution(s) |

| Bumping / Unstable Boiling | - Superheating of the liquid.- Insufficient boiling chips or stirring. | - Ensure adequate stirring or fresh boiling chips.- Reduce the heating rate.- Ensure a smooth, gradual pressure reduction. |

| Pressure Fluctuations | - Leaks in the system.- Outgassing from tubing or crude material.- Pump is overloaded or malfunctioning. | - Check all joints and tubing for leaks with a Tesla coil or by listening.- Re-grease joints if necessary.- Ensure the cold trap is functioning effectively to protect the pump. |

| Product Not Distilling | - Insufficient vacuum (pressure too high).- Insufficient heat.- Thermometer placed incorrectly. | - Check for leaks and ensure the pump is achieving the target vacuum.- Gradually increase the heating mantle temperature.- Verify the thermometer bulb is positioned correctly at the vapor outlet.[13] |

| Low Recovery / Yield | - Hold-up in the fractionating column.- Distillation stopped prematurely.- Poor separation from forerun/residue. | - Insulate the column with glass wool or aluminum foil to minimize heat loss.- Ensure the vapor temperature has stabilized before collecting the main fraction.- Use a column with appropriate efficiency for the separation required. |

Post-Purification Analysis

To confirm the purity of the collected fraction, standard analytical techniques should be employed.

-

Gas Chromatography (GC): An excellent method to quantify the purity and detect any remaining volatile impurities.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify isomeric or other structural impurities.[1][15]

Conclusion

Fractional vacuum distillation is an indispensable technique for obtaining high-purity this compound, a prerequisite for the synthesis of high-quality organic electronic materials. By carefully controlling the pressure and temperature, and by employing a fractionating column, researchers can effectively separate the desired monomer from synthetic impurities while avoiding thermal degradation. Adherence to the detailed protocol and safety guidelines presented in this note will enable the reliable and safe production of polymer-grade this compound.

References

- US2563087A - Separation of thiophene by selective alkylation - Google P

-

Purification of High-Purity Monomers and Other Reactive Chemicals - Christy Catalytics. (URL: [Link])

- Monomer/solvent purification - US4339623A - Google P

-

An Efficient, Cost-Effective, Continuous Polymer Purification Method presented at AIChE 2023 - Brewer Science. (URL: [Link])

-

Clean and Efficient Iodination of Thiophene Derivatives. (URL: [Link])

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (URL: [Link])

-

Thiophene, 2-chloro- - NIST WebBook. (URL: [Link])

-

Synthesis of Tetrasubstituted Thiophenes via Direct Metalation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols | Request PDF - ResearchGate. (URL: [Link])

-

2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem. (URL: [Link])

-

Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Vacuum distillation - Wikipedia. (URL: [Link])

-

Welcome to the NIST WebBook. (URL: [Link])

-

Fractional distillation - Wikipedia. (URL: [Link])

-

Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (URL: [Link])

-

Vacuum Distillation | Busch Finland. (URL: [Link])

-

Purification: Fractional Distillation - University of Rochester. (URL: [Link])

-

Chemistry | NIST - National Institute of Standards and Technology. (URL: [Link])

-

Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and - Semantic Scholar. (URL: [Link])

-

3-Hexylthiophene | C10H16S | CID 566849 - PubChem. (URL: [Link])

-

Synthesis and Characterization of poly(3-hexylthiophene). (URL: [Link])

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - MDPI. (URL: [Link])

- US20160237017A1 - Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid - Google P

-

Fine Vacuum Distillation - VACUUBRAND. (URL: [Link])

-

Unrevealing the interaction between O2 molecules and poly(3-hexylthiophene-2,5-diyl) (P3HT) - NIH. (URL: [Link])

-

NIST Chemistry WebBook - National Institute of Standards and Technology. (URL: [Link])

-

[1106.5816] Tailoring the physical properties of poly(3-Hexylthiophene) thin films using electro-spray deposition - arXiv. (URL: [Link])

-

Cubane Episode 3 - Vacuum Distillation for the Ketal? - YouTube. (URL: [Link])

-

Microstructural and Thermal Transport Properties of Regioregular Poly(3-hexylthiophene-2,5-diyl) Thin Films - PMC - NIH. (URL: [Link])

-

Controlled synthesis of poly(3-hexylthiophene) in continuous flow - ResearchGate. (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Unrevealing the interaction between O2 molecules and poly(3-hexylthiophene-2,5-diyl) (P3HT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. christycatalytics.com [christycatalytics.com]

- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 6. buschvacuum.com [buschvacuum.com]

- 7. Fractional distillation - Wikipedia [en.wikipedia.org]

- 8. Purification [chem.rochester.edu]

- 9. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. merckmillipore.com [merckmillipore.com]

- 12. 3-Hexylthiophene | C10H16S | CID 566849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Step-by-step Grignard metathesis polymerization using "2-Chloro-3-hexylthiophene"

{"answer":"## Application Notes and Protocols: A Researcher's Guide to Grignard Metathesis (GRIM) Polymerization of 2-Chloro-3-hexylthiophene for High-Performance Poly(3-hexylthiophene)

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Grignard Metathesis Polymerization for Conjugated Polymers

The synthesis of well-defined, regioregular conjugated polymers is paramount for advancing the field of organic electronics. Among the various synthetic strategies, Grignard Metathesis (GRIM) polymerization has emerged as a robust and versatile chain-growth method for producing poly(3-alkylthiophenes) (P3HTs) with controlled molecular weights and high head-to-tail (HT) regioregularity.[1] This high degree of structural order is crucial for achieving desirable electronic and optical properties, as it facilitates planarization of the polymer backbone and enhances intermolecular π-π stacking.[1] Unlike earlier methods that often required cryogenic temperatures, GRIM polymerization can be conveniently performed at or near room temperature, making it a more accessible and scalable technique for researchers.[2]